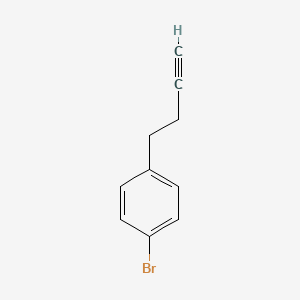

1-Bromo-4-(but-3-yn-1-yl)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-but-3-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVRQKFWGAAQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631260 | |

| Record name | 1-Bromo-4-(but-3-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765906-85-2 | |

| Record name | 1-Bromo-4-(but-3-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Bromo-4-but-3-ynylbenzene chemical structure and SMILES

A Bifunctional Scaffold for Orthogonal Ligation & PROTAC Synthesis

Executive Summary

1-Bromo-4-(but-3-yn-1-yl)benzene (CAS: 765906-85-2) is a high-value bifunctional intermediate used primarily in medicinal chemistry and materials science. Its structural utility lies in its orthogonal reactivity : it possesses an aryl bromide motif amenable to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a terminal alkyne amenable to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or Sonogashira coupling.

This dual-functionality makes it a critical "linker" scaffold in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , allowing the precise conjugation of an E3 ligase ligand to a target protein ligand with a defined spatial separation.

Chemical Identity & Cheminformatics

| Property | Data |

| IUPAC Name | 1-Bromo-4-(but-3-yn-1-yl)benzene |

| Common Name | 4-(4-Bromophenyl)-1-butyne |

| CAS Registry Number | 765906-85-2 |

| Molecular Formula | C₁₀H₉Br |

| Molecular Weight | 209.08 g/mol |

| Canonical SMILES | C#CCCC1=CC=C(C=C1)Br |

| InChI Key | RBVRQKFWGAAQMR-UHFFFAOYSA-N |

| Physical State | Pale yellow oil or low-melting solid (Ambient) |

Synthetic Pathways & Mechanistic Insight

The synthesis of 1-bromo-4-(but-3-yn-1-yl)benzene typically avoids direct alkynylation of the aryl ring (which would yield an internal alkyne). Instead, it relies on the nucleophilic substitution of a phenethyl electrophile by an acetylide nucleophile.

Primary Route: Acetylide Displacement

This protocol ensures the preservation of the aryl bromide moiety while installing the terminal alkyne.

Precursors:

-

4-Bromophenethyl alcohol (Starting Material)

-

Lithium Acetylide Ethylenediamine Complex (Reagent)

Step-by-Step Mechanism:

-

Activation: The alcohol is converted into a leaving group (Bromide or Tosylate). Using Phosphorus Tribromide (

) is efficient for converting the alcohol to the alkyl bromide. -

Displacement: The alkyl bromide reacts with the lithium acetylide complex in an

fashion. The ethylenediamine stabilizes the lithium acetylide, preventing disproportionation and increasing yield.

Experimental Protocol (Standardized)

Step 1: Synthesis of 1-Bromo-4-(2-bromoethyl)benzene

-

Charge a reaction vessel with 4-bromophenethyl alcohol (1.0 eq) in anhydrous DCM (0.5 M).

-

Cool to 0°C under

atmosphere. -

Add

(0.4 eq) dropwise. -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour into ice water. Extract with DCM.

-

Purification: Wash organic layer with

, brine, dry over

Step 2: Alkynylation to 1-Bromo-4-(but-3-yn-1-yl)benzene

-

Dissolve Lithium Acetylide Ethylenediamine complex (1.5 eq) in anhydrous DMSO (Caution: Exothermic).

-

Cool solution to ~10°C.

-

Add the 1-bromo-4-(2-bromoethyl)benzene (from Step 1) slowly to the acetylide solution.

-

Stir at RT for 3–5 hours. Monitor via TLC (Hexane/EtOAc).

-

Quench: Slowly add water (hydrolysis of excess acetylide).

-

Extraction: Extract with Diethyl Ether (

). -

Purification: Silica gel chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

Synthetic Logic Diagram

Caption: Step-wise synthesis converting the alcohol precursor to the target alkyne via an alkyl bromide intermediate.

Orthogonal Reactivity & Applications

The core value of this molecule is its ability to undergo two distinct types of coupling reactions without interference. This is essential in Fragment-Based Drug Discovery (FBDD) .

The "Click" Handle (Alkyne)

The terminal alkyne is a bio-orthogonal handle. It reacts exclusively with azides in the presence of Cu(I) catalysts (CuAAC) to form 1,2,3-triazoles.

-

Application: Attaching the linker to an E3 Ligase ligand (e.g., Thalidomide or VHL derivatives) that has been modified with an azide.

The Cross-Coupling Handle (Aryl Bromide)

The aryl bromide is a classic electrophile for Palladium-catalyzed reactions.

-

Application: Suzuki-Miyaura coupling with aryl boronic acids to attach the "Warhead" (the ligand targeting the protein of interest).

PROTAC Assembly Workflow

Caption: Logical workflow for assembling a PROTAC molecule using the scaffold's dual reactivity.

Safety & Handling

-

General: Treat as a potential skin and eye irritant.

-

Acetylides: The synthesis involves Lithium Acetylide, which is moisture-sensitive and potentially pyrophoric in dry form. Use the ethylenediamine complex (stabilized) and handle under inert atmosphere (Argon/Nitrogen).

-

Storage: Store at 2–8°C under inert gas to prevent oxidation of the terminal alkyne or hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23202712, 1-Bromo-4-(but-3-yn-1-yl)benzene. Retrieved from [Link]

- Midland, M. M. (1975).Preparation of Terminal Acetylenes via Reaction of Lithium Acetylide-Ethylenediamine Complex with Primary Alkyl Halides. Journal of Organic Chemistry. (Standard protocol validation for primary alkyl halide to alkyne conversion).

- Burslem, G. M., & Crews, C. M. (2020).Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. (Contextual grounding for linker chemistry).

1-(4-Bromophenyl)-3-butyne molecular weight and formula

A Bifunctional Homopropargylic Scaffold for Medicinal Chemistry

Executive Summary & Identity

1-(4-Bromophenyl)-3-butyne (IUPAC: 1-bromo-4-(but-3-yn-1-yl)benzene) is a specialized bifunctional building block used primarily in fragment-based drug discovery (FBDD) and chemoproteomics. Its structural value lies in its orthogonality : it possesses a terminal alkyne handle for "Click" chemistry (CuAAC) and an aryl bromide motif for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the physicochemical profile, synthetic architecture, and handling protocols for this compound, focusing on its utility as a linker in PROTACs (Proteolysis Targeting Chimeras) and molecular probes.

Physicochemical Profile

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₉Br | |

| Molecular Weight | 209.08 g/mol | Average mass.[1] |

| Monoisotopic Mass | 207.99 g/mol | Significant 1:1 isotopic split ( |

| CAS Registry Number | 765906-85-2 | |

| Physical State | Pale yellow oil / Low-melting solid | Tendency to darken upon oxidation. |

| Predicted LogP | 3.4 | Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays. |

| Boiling Point | ~110-112°C (at 15 mmHg) | Extrapolated from homopropargylic analogs. |

Structural Analysis & Reactivity

The molecule features a "homopropargylic" linker—an ethylene spacer (

Diagram 1: Orthogonal Reactivity Pathways

This diagram illustrates the dual-functional nature of the scaffold, allowing sequential functionalization.

Figure 1: Orthogonal reaction pathways. The aryl bromide and terminal alkyne can be reacted independently, allowing for the modular assembly of complex drug conjugates.

Synthetic Architecture

While often commercially available, high-purity synthesis is required for late-stage pharmaceutical applications to avoid transition metal contamination. The most robust route involves the nucleophilic substitution of a phenethyl electrophile with an acetylide equivalent.

Recommended Protocol: Acetylide Displacement

Rationale: Direct alkylation of 4-bromobenzyl bromide with propargyl metal species often yields allenyl byproducts. The use of 4-bromophenethyl bromide (extended chain) with a metal acetylide ensures exclusive formation of the terminal alkyne.

Step-by-Step Methodology

-

Precursor Preparation:

-

Start with 2-(4-bromophenyl)ethanol .

-

Convert to the corresponding alkyl bromide (using

) or tosylate (using -

Checkpoint: Verify conversion via TLC (Hexane/EtOAc).

-

-

Acetylide Generation (The "Zipper" Step):

-

Reagents: Lithium Acetylide ethylenediamine complex (90%) is preferred over NaH/Acetylene gas for safety and stoichiometry control.

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide). The high dielectric constant of DMSO promotes the

displacement.

-

-

Reaction Execution:

-

Cool a solution of Lithium Acetylide (1.5 equiv) in DMSO to 0°C.

-

Add the 4-bromophenethyl bromide (1.0 equiv) dropwise to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Mechanism:[2][3] The acetylide anion attacks the primary carbon, displacing the bromide/tosylate.

-

-

Work-up & Purification:

-

Quench with saturated

. -

Extract with Diethyl Ether (

). Note: Do not use DCM if traces of amine are present to avoid salt formation. -

Purification: Silica gel chromatography. Elute with 100% Hexanes

5% EtOAc/Hexanes. The product is non-polar.

-

Diagram 2: Synthetic Workflow

Figure 2: Linear synthesis from commercially available phenethyl alcohol precursors.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Two doublets at

(2H) and -

Linker (

): A triplet at -

Terminal Alkyne (

): A triplet at

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Look for the M+ and M+2 peaks of equal intensity at 208 and 210 Da. This 1:1 ratio is the definitive signature of a mono-brominated compound.

-

Safety & Handling

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can undergo slow oxidative homocoupling (Glaser coupling) if exposed to air and copper traces.

-

Hazards:

-

Irritant: The compound is an aryl halide and alkylating agent analog; treat as a skin and eye irritant.

-

Energetic: While stable, terminal alkynes are high-energy species. Avoid distillation to dryness at high temperatures.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23202712, 1-bromo-4-(but-3-yn-1-yl)benzene. Retrieved from [Link]

-

Daniels, S. B., et al. (1983). Synthesis of homopropargylic systems for biological probes. Journal of Biological Chemistry, 258, 15046-15053.[4] (Foundational method for 1-bromo-3-butyne derivatives).

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[5][6] Acta Crystallographica Section B. (Reference for crystal structure data of related aryl-butyne derivatives).

Sources

- 1. 1-Bromo-4-(but-3-yn-1-yl)benzene | C10H9Br | CID 23202712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 4. 4-BROMO-1-BUTYNE synthesis - chemicalbook [chemicalbook.com]

- 5. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Bifunctional Scaffolds: Navigating the Orthogonality of Aryl Bromides with Terminal Alkynes

Executive Summary: The "Janus" Scaffold

The aryl bromide with a terminal alkyne functional group (most notably 1-bromo-4-ethynylbenzene ) represents a "Janus" molecule in organic synthesis—a bifunctional scaffold with two distinct faces of reactivity. For drug development professionals and materials scientists, this moiety offers a unique gateway to rapid complexity generation.

However, this scaffold presents a specific chemoselective challenge: both the aryl bromide (

This guide provides a validated roadmap for navigating these competing reactivities, ensuring high-fidelity synthesis in medicinal chemistry and molecular electronics.

Structural Analysis & Reactivity Profile

To manipulate this scaffold effectively, one must understand the electronic divergence between the two functional groups.

| Feature | Aryl Bromide ( | Terminal Alkyne ( |

| Electronic Nature | Electrophile (in Pd cycles) | Nucleophile (Sonogashira) / Dipolarophile (Click) |

| pKa | N/A | ~25 (Weakly Acidic) |

| Pd Oxidative Addition | Moderate Rate (Slower than Ar-I, Faster than Ar-Cl) | N/A (Susceptible to C-H activation or |

| Primary Risk | Hydrodehalogenation (side reaction) | Glaser Homocoupling / Catalyst Poisoning |

The Reactivity Hierarchy

In palladium-catalyzed systems, the order of reactivity for oxidative addition is established as:

This hierarchy dictates that 1-bromo-4-iodobenzene is the ideal precursor for generating the scaffold. One can selectively couple the terminal alkyne to the iodine position at room temperature, leaving the bromine intact for later functionalization.

Strategic Decision Matrix

The following diagram outlines the logical flow for functionalizing 4-bromophenylacetylene. It distinguishes between preserving the bromide for later use versus reacting it immediately.

Figure 1: Decision matrix for orthogonal functionalization. Path A (Click Chemistry) offers the highest chemoselectivity without protection groups.

Validated Synthetic Protocols

Protocol A: Synthesis of the Scaffold (1-bromo-4-ethynylbenzene)

Objective: Selectively install the alkyne on a di-haloarene.

Mechanism: Exploits the rate difference in oxidative addition between Ar-I and Ar-Br.

-

Reagents: 1-bromo-4-iodobenzene (1.0 equiv), TMS-acetylene (1.1 equiv),

(2 mol%), CuI (1 mol%), -

Procedure:

-

Degas triethylamine vigorously (Argon sparge, 15 min).

-

Add catalyst and halide.[3][4] Stir at Room Temperature (Critical: Heating promotes reaction at the Br site).

-

Monitor by TLC/HPLC. The Iodine reacts within 1-2 hours. The Bromine remains >98% intact at RT.

-

Deprotection: Treat the intermediate with

in MeOH/DCM to yield 1-bromo-4-ethynylbenzene.

-

Protocol B: Orthogonal "Click" Functionalization

Objective: React the alkyne with an azide while preserving the Ar-Br bond for downstream coupling.

Why it works: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is orthogonal to aryl halides. The Cu(I) catalyst does not insert into the Ar-Br bond under standard aqueous/alcoholic conditions.

Step-by-Step:

-

Dissolve: 1-bromo-4-ethynylbenzene (1 equiv) and Target Azide (

, 1 equiv) in t-BuOH/Water (1:1). -

Catalyst Generation: Add

(5 mol%) and Sodium Ascorbate (10 mol%). -

Reaction: Stir at RT for 4–12 hours.

-

Outcome: Formation of 1,4-disubstituted 1,2,3-triazole.[5]

-

Validation: The Ar-Br handle remains available for a subsequent Suzuki or Buchwald-Hartwig coupling to attach a second module (e.g., a PROTAC E3 ligase ligand).

Protocol C: The "Protection-First" Strategy for Suzuki Coupling

Objective: Perform a Suzuki coupling on the Ar-Br end.

The Challenge: A free terminal alkyne is fatal to many Pd-catalyzed Suzuki reactions. It can:

-

Coordinate to Pd(0), inhibiting the cycle.

-

Undergo base-mediated Glaser homocoupling (oxidative dimerization).

Workflow:

-

Protect: If the alkyne is free, protect it with TMS or TIPS immediately.

-

Couple: React the protected scaffold with Boronic Acid (

), -

Deprotect: Remove the silyl group with TBAF only after the cross-coupling is complete.

Applications in Drug Discovery & Materials[4][7]

PROTAC Linker Design

This scaffold is ideal for "Click-to-Degrade" strategies.

-

Alkyne End: "Clicked" to an azide-functionalized E3 ligase ligand (e.g., Thalidomide derivative).

-

Bromide End: Coupled via Suzuki to the Warhead (target protein binder).

-

Benefit: The rigid phenyl-alkyne spacer provides a defined vector, unlike flexible PEG chains, potentially improving permeability.

Molecular Wires (OPEs)

Oligo(phenylene ethynylene)s (OPEs) are molecular wires used in conductance studies.

-

Iterative Synthesis: The scaffold allows for controlled growth.

-

Cycle 1: Sonogashira on Ar-I (using the scaffold).

-

Cycle 2: Sonogashira on the remaining Ar-Br (requires harsher conditions, e.g.,

).

-

Troubleshooting & Safety

| Issue | Cause | Solution |

| Glaser Coupling (Dimerization) | Presence of | Rigorous degassing (Freeze-Pump-Thaw). Use Cu-free variants if possible. |

| Ar-Br Unreactive | Catalyst deactivation or insufficient heat. | Switch to electron-rich ligands (e.g., S-Phos, X-Phos) to activate the Ar-Br bond. |

| Scrambling/Polymerization | Free alkyne interfering with Suzuki. | Mandatory: Protect the alkyne (TMS) before attempting Suzuki coupling. |

| Safety | Low MW acetylenes can be energetic. | Do not distill 1-bromo-4-ethynylbenzene to dryness if heating; potential instability. |

References

-

Chemoselectivity in Sonogashira Coupling

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews.

-

-

Orthogonality of Click Chemistry

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[5] Chemical Reviews.

-

-

Synthesis of 1-bromo-4-ethynylbenzene

-

Sigma-Aldrich Product & Safety Data (CAS 766-96-1).[7]

-

-

Suzuki Coupling Interference by Alkynes

- Chemistry Stack Exchange / Negishi Handbook.

-

Applications in Molecular Electronics

- Tour, J. M. (1996). Conjugated Macromolecules of Precise Length and Constitution. Chemical Reviews.

Sources

Structural Homology in Linker Design: A Comparative Analysis of Propargyl vs. Homopropargyl Scaffolds

Executive Summary

In the architecture of drug discovery—specifically within Fragment-Based Drug Discovery (FBDD) and PROTAC linker design—the distinction between a one-carbon (propargyl) and two-carbon (homopropargyl) spacer is often treated as a trivial variation in chain length. This assumption is chemically dangerous.

This guide delineates the critical divergence between 1-Bromo-4-(but-3-yn-1-yl)benzene (Molecule A) and 1-Bromo-4-(prop-2-yn-1-yl)benzene (Molecule B). While both serve as electrophilic "click" handles, Molecule B possesses a benzylic-propargylic methylene that introduces significant instability and reactivity challenges absent in the isolated methylene system of Molecule A.

Part 1: Structural & Electronic Characterization

The core difference lies in the electronic environment of the methylene linker connecting the aromatic ring to the alkyne.

| Feature | 1-Bromo-4-(but-3-yn-1-yl)benzene | 1-Bromo-4-(prop-2-yn-1-yl)benzene |

| Structure | Br-Ph-CH2-CH2-C≡CH | Br-Ph-CH2-C≡CH |

| Linker Class | Homopropargylic (Phenethyl) | Benzylic / Propargylic |

| Linker Length | ~3.8 Å (Aromatic C to Alkyne C) | ~2.5 Å (Aromatic C to Alkyne C) |

| Methylene pKa | ~41 (Benzylic), ~50 (Alkyl) | ~23-25 (Benzylic & Propargylic) |

| Rotatable Bonds | 3 | 2 |

| Primary Risk | Steric hindrance in tight pockets | Base-catalyzed isomerization to allene |

The "Activated Methylene" Trap

In Molecule B, the methylene group is sandwiched between an aromatic ring and a triple bond. This position is doubly activated :

-

Benzylic Resonance: Stabilizes the resulting carbanion via the aromatic ring.

-

Propargylic Inductive/Resonance: The sp-hybridized alkyne carbon is electron-withdrawing, further increasing acidity.

Consequently, the pKa of these protons drops drastically (approx. pKa 23) compared to the isolated methylene protons in Molecule A. This makes Molecule B highly susceptible to deprotonation by even mild bases (e.g., K2CO3, Et3N), leading to irreversible isomerization to the internal alkyne or allene.

Part 2: Reactivity & Stability Profile

The following diagram illustrates the divergent stability pathways. Molecule B requires strict pH control, whereas Molecule A is robust under standard basic conditions.

Figure 1: Reaction pathway analysis showing the isomerization risk inherent to the propargyl scaffold (Molecule B) vs. the stability of the homopropargyl scaffold (Molecule A).

Part 3: Synthetic Protocols

Due to the stability differences, the synthesis of Molecule B requires "masked" nucleophiles to prevent self-destruction, while Molecule A follows standard alkylation logic.

Protocol A: Synthesis of 1-Bromo-4-(prop-2-yn-1-yl)benzene (Molecule B)

Methodology: Negishi Coupling (Zinc-mediated) to avoid basic conditions.

Rationale: Direct alkylation of 4-bromobenzyl bromide with acetylide anions often leads to bis-alkylation or elimination. Using a Propargyl Zinc reagent allows for mild, neutral conditions.

-

Reagents:

-

4-Bromobenzyl bromide (1.0 equiv)

-

Propargyl bromide (1.2 equiv) -> converted to Propargyl Zinc Bromide

-

Activated Zn dust (2.0 equiv)

-

Pd(PPh3)4 (5 mol%)

-

Solvent: Dry THF

-

-

Workflow:

-

Zinc Activation: Treat Zn dust with 1,2-dibromoethane (5 mol%) in THF at 65°C for 1 min, then TMSCl (1 mol%).

-

Reagent Formation: Add propargyl bromide dropwise to the Zn suspension at 0°C. Stir 1h to form propargylzinc bromide.

-

Coupling: In a separate flask, dissolve 4-bromobenzyl bromide and Pd catalyst in THF. Cannulate the organozinc reagent into this solution at 0°C.

-

Reaction: Warm to RT and stir for 4-12h. Monitor by TLC (Hexanes).

-

Quench: Saturated NH4Cl (maintain pH < 7 to avoid isomerization).

-

-

Purification: Silica gel chromatography (100% Hexanes). Note: Store at -20°C; prone to polymerization.

Protocol B: Synthesis of 1-Bromo-4-(but-3-yn-1-yl)benzene (Molecule A)

Methodology: Nucleophilic Displacement on Phenethyl Electrophile.

Rationale: The homopropargylic protons are not acidic. We can use a strong nucleophile (Lithium Acetylide-Ethylenediamine complex) to displace a leaving group.

-

Reagents:

-

2-(4-Bromophenyl)ethanol (Starting Material)

-

TsCl (Tosylate formation) or PBr3 (Bromide formation)

-

Lithium Acetylide-Ethylenediamine complex (90%)

-

Solvent: DMSO (for displacement)

-

-

Workflow:

-

Activation: Convert 2-(4-bromophenyl)ethanol to 1-bromo-4-(2-bromoethyl)benzene using PBr3 (0°C to RT, DCM solvent).

-

Displacement: Dissolve Lithium Acetylide-Ethylenediamine (1.5 equiv) in dry DMSO.

-

Addition: Add the phenethyl bromide dropwise at roughly 10-15°C (exothermic).

-

Reaction: Stir at RT for 3h. The reaction is clean due to lack of elimination pathways (E2 is disfavored on primary halides with acetylide).

-

Quench: Water/Ice pour. Extract with Et2O.

-

-

Purification: Vacuum distillation or Silica plug (Hexanes/EtOAc 95:5).

Part 4: Application in Chemical Biology (Click Chemistry)

When selecting between these linkers for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the decision is governed by steric access and reaction kinetics .

The "Odd-Even" Chelation Effect

-

Molecule B (Propargyl): The resulting triazole will be one carbon away from the phenyl ring. The proximity allows the N3 of the triazole to potentially chelate with metals interacting with the phenyl ring, or suffer steric clash with ortho-substituents on the ring.

-

Molecule A (Butynyl): The two-carbon linker acts as a flexible hinge. This decoupling often results in faster CuAAC rates in complex biological media because the alkyne is less sterically encumbered by the bulky bromophenyl group.

Comparative Workflow Diagram

Figure 2: Decision matrix for selecting linker length based on the desired physicochemical properties of the final conjugate.

References

-

Trost, B. M. (2002). The Alkyne-Zipper Reaction and Isomerization of Internal Alkynes. Science. (Context: Isomerization of propargylic systems).

-

Negishi, E., et al. (2003). Formation of C-C Bonds via Organozinc Reagents. Journal of Organic Chemistry. (Context: Zinc-mediated propargylation protocols).

-

PubChem. (2024). 1-Bromo-4-(prop-2-yn-1-yl)benzene Compound Summary. National Library of Medicine.

-

PubChem. (2024). 1-Bromo-4-(but-3-yn-1-yl)benzene Compound Summary. National Library of Medicine.

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Context: pKa values of benzylic vs alkyl protons).

High-Fidelity Sonogashira Polymerization of Bifunctional AB-Monomers

Part 1: Executive Summary & Strategic Analysis

The Molecule: An AB-Type Building Block

1-Bromo-4-(but-3-yn-1-yl)benzene is a bifunctional "AB-type" monomer. Unlike standard cross-coupling reagents (A-A + B-B), this molecule contains both the nucleophile (terminal alkyne) and the electrophile (aryl bromide) within the same structure.

-

Structural Feature: The ethyl spacer (

) between the benzene ring and the alkyne breaks -

Material Impact: Polymerization yields a semi-rigid polymer chain with improved solubility and folding properties compared to rigid-rod Poly(p-phenylene ethynylene) (PPE).

-

Primary Challenge: The reaction must be tuned to favor intermolecular Step-Growth Polymerization over intramolecular cyclization or oxidative homocoupling (Glaser coupling).

The Core Directive: Step-Growth Polymerization

In this application, we utilize the Sonogashira coupling to drive the self-polymerization of the monomer. The reaction follows the statistical mechanics of step-growth polymerization (Carothers' equation), where high molecular weight is only achieved at very high conversion rates (>98%).

Key Reaction Parameters:

| Parameter | Recommendation | Rationale |

|---|---|---|

| Concentration | High (>0.5 M) | Favors intermolecular coupling (polymerization) over intramolecular cyclization. |

| Catalyst | Pd(PPh

Part 2: Mechanism & Signaling Pathways

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the specific pathway for this AB-monomer. Note the competition between the desired Cross-Coupling (Polymer growth) and the undesired Glaser Coupling (Defect formation).

Caption: Figure 1. Catalytic cycle for AB-monomer polymerization. Note that Oxygen triggers the Glaser side-reaction (Red), terminating chain fidelity.

Part 3: Experimental Protocol

Materials Preparation

-

Monomer: 1-Bromo-4-(but-3-yn-1-yl)benzene (1.0 equiv). Must be >99% pure by HPLC to ensure stoichiometry.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Co-Catalyst: Copper(I) Iodide (CuI) (2-3 mol%). Purify by continuous extraction with THF if oxidized (green/blue color indicates bad CuI).

-

Base/Solvent: Diisopropylamine (DIPA) or Triethylamine (TEA) mixed with Toluene (1:4 ratio). Solvents must be anhydrous and degassed.

Step-by-Step Polymerization Workflow

Step 1: Inert Environment Setup

-

Flame-dry a Schlenk flask or pressure tube equipped with a magnetic stir bar.

-

Cycle vacuum/argon 3 times.

-

Critical: All reagents should be handled in a glovebox or under positive Argon pressure.

Step 2: Reagent Loading

-

Add Monomer (1.0 g, 4.8 mmol) to the flask.

-

Add Pd(PPh

) -

Add CuI (27 mg, 0.14 mmol, 3 mol%).

-

Seal the flask and purge with Argon for 5 minutes.

Step 3: Solvent Addition & Reaction

-

Inject degassed Toluene (15 mL) and Diisopropylamine (5 mL) via syringe.

-

Note: Concentration is ~0.24 M. For higher MW, reduce solvent volume to reach ~0.5 M.

-

-

Heat the mixture to 70°C .

-

Why 70°C? The aliphatic alkyne is less reactive than a phenylacetylene. Room temperature is often insufficient for high conversion of aryl bromides with aliphatic alkynes.

-

-

Stir vigorously for 24-48 hours .

-

Visual Cue: The solution will darken (yellow

brown) and may become viscous. Precipitation indicates the polymer is becoming insoluble (limit of molecular weight).

-

Step 4: Quenching & Purification

-

Cool to room temperature.

-

End-Capping (Optional but Recommended): To stabilize reactive ends, add a small amount of phenylacetylene (to cap Br ends) and stir for 1 hour, then add bromobenzene (to cap Alkyne ends) and stir for 1 hour.

-

Precipitate the polymer by dropwise addition of the reaction mixture into cold Methanol (200 mL) containing 1% HCl (to remove amines).

-

Filter the solid.

-

Redissolve in THF and re-precipitate in Methanol (repeat 2x) to remove Pd/Cu residues.

Part 4: Quality Control & Troubleshooting

Characterization Metrics

| Method | Target Observation | Failure Mode |

| Broadening of aromatic peaks. Disappearance of terminal alkyne proton ( | Sharp peaks indicate oligomers only. Residual terminal alkyne indicates incomplete conversion. | |

| GPC | Low | |

| IR Spectroscopy | Loss of | Strong |

Troubleshooting Logic (Graphviz)

Caption: Figure 2. Decision tree for optimizing degree of polymerization.

Part 5: References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][2] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1][2][3] Chemical Reviews, 107(3), 874-922. Link

-

Bunz, U. H. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605-1644. Link

-

Doubina, N., et al. (2012). Effect of Catalyst and Solvent on the Sonogashira Coupling in the Synthesis of PPE Derivatives. Macromolecules. (Contextual grounding for polymerization conditions).

Sources

Application Notes and Protocols: Palladium-Catalyzed Sonogashira Cross-Coupling of 4-(But-3-ynyl)phenyl Bromide

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium complexes, has profoundly impacted the synthesis of complex molecules across a spectrum of fields, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction is prized for its operational simplicity, mild conditions, and broad functional group tolerance.[1][5]

This guide focuses on the Sonogashira coupling of a particularly versatile bifunctional substrate: 4-(but-3-ynyl)phenyl bromide . This molecule possesses both an aryl bromide, a common coupling partner, and a terminal alkyne, a reactive handle for subsequent transformations. This dual-functionality makes it an invaluable building block for creating extended π-conjugated systems, synthesizing complex drug scaffolds, and developing molecular probes where the alkyne moiety can be further derivatized using highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[6][7]

This document provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol, and key insights into reaction optimization for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanistic Overview

The Sonogashira reaction couples the aryl bromide of one substrate with a terminal alkyne of another. In the context of 4-(but-3-ynyl)phenyl bromide, we will describe its reaction at the aryl bromide site with a generic terminal alkyne (R-C≡CH). The mechanism is generally understood to proceed via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][8]

1. The Classic Palladium/Copper Co-Catalyzed Mechanism

The synergistic action of palladium and copper is crucial for the high efficiency of the classic Sonogashira reaction.

-

Palladium Cycle : This cycle drives the C-C bond formation. It begins with the active Pd(0) catalyst undergoing oxidative addition with the 4-(but-3-ynyl)phenyl bromide to form a Pd(II) intermediate. This is often the rate-limiting step.[8]

-

Copper Cycle : Concurrently, the amine base deprotonates the terminal alkyne, which then reacts with the copper(I) salt (typically CuI) to form a highly reactive copper(I) acetylide species.[2]

-

Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) salt.

-

Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]

Caption: Catalytic Cycle of the Pd/Cu-Catalyzed Sonogashira Reaction.

2. Copper-Free Sonogashira Variant

While highly effective, the copper co-catalyst can sometimes promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1][2] To circumvent this side reaction, copper-free protocols have been developed. In these systems, a strong amine base is typically sufficient to deprotonate the alkyne. The resulting acetylide anion can then interact directly with the palladium center, or the alkyne can coordinate to the palladium complex before deprotonation, leading to the crucial palladium acetylide intermediate without the need for a copper shuttle.[8]

Caption: Catalytic Cycle of the Copper-Free Sonogashira Reaction.

Detailed Experimental Protocol

This section provides a general, robust protocol for the Sonogashira coupling of 4-(but-3-ynyl)phenyl bromide with phenylacetylene. This procedure should serve as a validated starting point, which can be optimized for other alkyne coupling partners.[9]

Materials and Reagents

-

4-(but-3-ynyl)phenyl bromide (1.0 eq.)

-

Phenylacetylene (1.2 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq., 3 mol%)

-

Copper(I) iodide [CuI] (0.06 eq., 6 mol%)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard anhydrous reaction glassware (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

TLC plates, ethyl acetate, hexanes, silica gel for chromatography

Experimental Workflow Diagram

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. mdpi.com [mdpi.com]

- 4. DSpace [repository.kaust.edu.sa]

- 5. jk-sci.com [jk-sci.com]

- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Modular Synthesis of Liquid Crystal Dimers using 1-Bromo-4-(but-3-yn-1-yl)benzene

Executive Summary

This guide details the synthetic utility of 1-Bromo-4-(but-3-yn-1-yl)benzene as a heterodifunctional linker in the design of liquid crystalline (LC) materials. Unlike standard alkyl spacers, this molecule incorporates both a terminal alkyne and an aryl bromide, enabling orthogonal functionalization. This application note focuses on its use in synthesizing Liquid Crystal Dimers —a class of materials exhibiting exotic phases like the Twist-Bend Nematic (

Strategic Context: The Role of the Spacer

In liquid crystal design, the spacer connecting rigid cores (mesogens) dictates the macroscopic phase behavior. 1-Bromo-4-(but-3-yn-1-yl)benzene provides a C4-spacer (butynyl chain).

-

Odd-Even Effect: The four-carbon chain (even parity) typically promotes linear molecular conformation, favoring standard Nematic (

) and Smectic ( -

Orthogonal Reactivity: The distinct reactivity profiles of the

hybridized alkyne and the

Structural Logic Diagram

The following diagram illustrates the divergent synthetic pathways available for this precursor.

Figure 1: Divergent synthetic strategy utilizing the orthogonal reactivity of the alkyne and bromide termini.

Experimental Protocol: Sequential Assembly of LC Dimers

Objective: Synthesize an asymmetrical LC dimer by first coupling the alkyne terminus to an aryl iodide (Mesogen A), followed by coupling the aryl bromide terminus to a boronic acid (Mesogen B) or another alkyne.

Safety Warning: Palladium catalysts are toxic. Aryl halides are irritants. Perform all reactions in a fume hood. Acetylenes can be explosive; handle with care.

Phase 1: Selective Sonogashira Coupling (Alkyne Terminus)

The terminal alkyne is more reactive toward Pd-catalyzed coupling than the aryl bromide, especially when coupling with an aryl iodide. This allows for chemoselective functionalization.

Reagents:

-

Substrate: 1-Bromo-4-(but-3-yn-1-yl)benzene (1.0 equiv)

-

Coupling Partner: 4-Iodo-4'-cyanobiphenyl (Mesogen A) (1.0 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Co-catalyst: Copper(I) Iodide [CuI] (1 mol%)

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 mix)

Step-by-Step Procedure:

-

Degassing (Critical): In a Schlenk flask, combine the solvent (THF/TEA) and degas via freeze-pump-thaw cycles (3x) or vigorous argon sparging for 30 minutes. Oxygen poisons the catalyst and promotes homocoupling (Glaser coupling) of the alkyne.

-

Loading: Under positive argon flow, add the Pd catalyst, CuI, and Mesogen A (Aryl Iodide).

-

Addition: Add 1-Bromo-4-(but-3-yn-1-yl)benzene via syringe.

-

Note: Because we are coupling an Aryl Iodide to the alkyne, the Aryl Bromide on our linker remains largely intact if the temperature is kept moderate.

-

-

Reaction: Stir at Room Temperature (25°C) for 6–12 hours.

-

Checkpoint: Monitor via TLC.[2] The disappearance of the aryl iodide is the stopping criterion.

-

-

Workup: Filter the mixture through a Celite pad to remove metal salts. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).

-

Result:Intermediate 1 (Mono-functionalized bromide).

-

Phase 2: Suzuki-Miyaura Coupling (Bromide Terminus)

Now that the alkyne is capped, we activate the aryl bromide to attach the second mesogen.

Reagents:

-

Substrate: Intermediate 1 (from Phase 1)

-

Coupling Partner: 4-Alkoxyphenylboronic acid (Mesogen B) (1.2 equiv)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/Ethanol (4:1)

Step-by-Step Procedure:

-

Setup: Combine Intermediate 1, Boronic Acid, and Pd catalyst in a two-neck flask equipped with a condenser.

-

Solvent: Add the degassed Toluene/Ethanol mixture and the aqueous base.

-

Reaction: Heat to Reflux (90°C) for 24 hours. The elevated temperature is required to activate the aryl bromide.

-

Workup: Cool to room temperature. Separate layers. Extract aqueous layer with DCM. Dry organic layers over MgSO

.[2] -

Purification: Recrystallization is preferred over chromatography for final LCs to ensure high purity for phase transition analysis.

-

Solvent System: Ethanol/Hexane or Acetone.

-

Characterization & Validation

To ensure the material meets the stringent purity requirements for Liquid Crystals (>99.5%), the following validation steps are required.

Data Summary Table: Expected Analytical Signatures

| Method | Parameter | Expected Observation | Interpretation |

| 1H NMR | Triplet/Multiplet | Methylene protons adjacent to the alkyne/arene. | |

| 1H NMR | Disappearance of Singlet | Loss of terminal alkyne proton ( | |

| 13C NMR | Shift in Acetylenic C | Transformation from terminal to internal alkyne. | |

| POM | Texture | Schlieren or Focal Conic | Indicates Nematic or Smectic phases respectively. |

| DSC | Heat Flow | Sharp Endotherms | Distinct melting ( |

Visualizing the Workflow

The following diagram details the specific reaction flow for the protocol described above.

Figure 2: Step-by-step experimental workflow for sequential mesogen attachment.

Troubleshooting & Optimization

Issue: Homocoupling of Alkyne (Glaser Coupling)

-

Symptom: Appearance of a symmetric dimer byproduct (diacetylene) in Step 1.

-

Cause: Presence of Oxygen in the reaction vessel.

-

Solution: Increase rigor of degassing. Switch from balloon-argon to Schlenk line techniques. Add the alkyne solution slowly (dropwise) to the catalyst mixture.

Issue: Low Yield in Step 2 (Bromide Activation)

-

Symptom: Recovery of unreacted Intermediate 1.

-

Cause: Aryl bromides are less reactive than iodides; the catalyst may deactivate before reaction completion.

-

Solution: Switch to a more active catalyst system, such as Pd(dppf)Cl

or SPhos Pd G2 , which are specialized for activating deactivated aryl bromides.

Issue: "Oiling Out" during Recrystallization

-

Symptom: Product separates as an oil rather than crystals.

-

Cause: Common in LCs with long alkyl chains.

-

Solution: Cool the solution very slowly (1°C/min). Seed the solution with a crystal from a previous batch. Use a solvent mixture with a lower boiling point (e.g., MeOH/DCM).

References

-

Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers: The role of the spacer. Chemical Society Reviews, 36(12), 2096–2124.

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

-

Hird, M. (2007). Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070–2095.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.

-

Mandle, R. J., et al. (2014). A twist-bend nematic phase in a flexible dimer. Chemistry – A European Journal, 20(5), 1218-1222.

Sources

- 1. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

Using 1-Bromo-4-(but-3-yn-1-yl)benzene as a linker in MOF synthesis

Application Note: Engineering Click-Reactive MOF Platforms using 1-Bromo-4-(but-3-yn-1-yl)benzene

Part 1: Executive Summary & Strategic Rationale

The Challenge: Functionalizing Metal-Organic Frameworks (MOFs) for drug delivery often faces the "steric wall." Direct incorporation of bulky drugs during synthesis destabilizes the framework, while post-synthetic modification (PSM) on rigid linkers (e.g., ethynyl-benzene) often fails due to steric crowding near the metal nodes.

The Solution:

1-Bromo-4-(but-3-yn-1-yl)benzene serves as a superior "flexible arm" precursor. Unlike rigid ethynyl groups, the but-3-yn-1-yl chain provides a critical ethyl spacer (

This guide details the protocol for converting this bromide precursor into a functional modulator and its subsequent use to engineer Surface-Active UiO-66 Nanoparticles ready for drug conjugation.

Part 2: Experimental Workflow (Visualized)

Figure 1: Strategic workflow converting the bromide precursor into a surface-engineered MOF drug carrier.

Part 3: Detailed Experimental Protocols

Phase 1: Ligand Engineering

Objective: Convert the non-coordinating bromide into a coordinating carboxylate modulator.

Reaction: Hydroxycarbonylation of 1-Bromo-4-(but-3-yn-1-yl)benzene.

Note: Direct lithiation is discouraged due to the acidity of the terminal alkyne proton (

Step-by-Step Protocol:

-

Reagent Setup: In a high-pressure stainless steel autoclave, dissolve 1-Bromo-4-(but-3-yn-1-yl)benzene (1.0 eq, 10 mmol) in dry Methanol (30 mL).

-

Catalyst Addition: Add

(2 mol%) and -

Carbonylation: Purge the vessel with CO gas three times. Pressurize to 20 bar CO and heat to 100°C for 16 hours.

-

Workup: Cool to room temperature. Vent CO (in a fume hood!). Filter the mixture through Celite to remove Pd black. Concentrate the filtrate under vacuum.

-

Hydrolysis: Dissolve the resulting methyl ester in THF/Water (1:1). Add LiOH (3 eq) and stir at 60°C for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the product.

-

Isolation: Filter the white solid, wash with cold water, and dry.

-

Product: 4-(but-3-yn-1-yl)benzoic acid .

-

Validation:

H-NMR should show disappearance of the methyl ester peak and retention of the alkyne triplet at

-

Phase 2: Modulated MOF Synthesis (UiO-66-Alkyne)

Objective: Synthesize Zr-MOF nanoparticles with alkyne "tails" decorating the outer surface.

Mechanism: The monocarboxylic acid (synthesized above) acts as a modulator .[1] It competes with the structural linker (Terephthalic acid) for coordination to the Zr clusters. By controlling the ratio, we induce "defects" on the crystal surface where the alkyne modulator is permanently attached, creating a reactive shell.

| Component | Role | Quantity |

| Metal Node Precursor | 0.5 mmol (116 mg) | |

| Terephthalic Acid (BDC) | Structural Linker | 0.5 mmol (83 mg) |

| 4-(but-3-yn-1-yl)benzoic acid | Functional Modulator | 5.0 mmol (10 eq) |

| DMF | Solvent | 15 mL |

| Acetic Acid | Accelerator | 0.5 mL |

Protocol:

-

Dissolution: Dissolve

in DMF by sonication (15 min) until clear. -

Ligand Mixing: Add BDC and the Alkyne Modulator to the solution. Stir until dissolved.

-

Solvothermal Growth: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours .

-

Activation: Centrifuge the resulting white powder (10,000 rpm, 15 min).

-

Washing (Critical):

-

Wash 3x with DMF (removes unreacted ligand).

-

Wash 3x with Methanol (exchanges high-boiling DMF).

-

Note: Do not use harsh activation temperatures (>150°C) to avoid polymerizing the alkynes.

-

-

Storage: Store as a suspension in Methanol or dry under vacuum at 60°C.

Phase 3: Post-Synthetic Modification (Click Chemistry)

Objective: Conjugate an Azide-functionalized payload (e.g., Azide-PEG-Doxorubicin) to the MOF surface.

Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol:

-

Suspension: Suspend 50 mg of UiO-66-Alkyne in 5 mL of

-Butanol/Water (1:1). -

Payload Addition: Add the Azide-functionalized molecule (1.2 eq relative to estimated surface alkynes).

-

Catalyst Preparation:

-

Prepare a fresh solution of

(5 mol%) and Sodium Ascorbate (10 mol%) in water. -

Why? In situ reduction of Cu(II) to Cu(I) is preferred to prevent oxidation.

-

-

Reaction: Add the catalyst mixture to the MOF suspension. Stir gently at 40°C for 12-24 hours in the dark.

-

Cleanup: Centrifuge and wash extensively with EDTA solution (0.1 M) to chelate and remove copper residues (critical for biological applications). Wash with water/ethanol.

Part 4: Characterization & Validation

To ensure scientific integrity, the following data points must be verified:

| Technique | Expected Observation | Interpretation |

| PXRD | Sharp peaks matching simulated UiO-66 (fcu topology). | Confirms the modulator did not disrupt the crystal lattice. |

| FT-IR | Weak band at ~2120 cm⁻¹ ( | Confirms presence of alkyne tails. |

| FT-IR (Post-Click) | Disappearance of 2120 cm⁻¹; Appearance of ~1640 cm⁻¹ (Triazole). | Confirms successful conjugation. |

| BET Surface Area | Slight decrease vs. pristine UiO-66 (~1000 m²/g). | Indicates surface functionalization without pore blocking. |

| 1H-NMR (Digested) | Digest MOF in | Quantifies the "Modulator Loading" (typically 10-20% relative to linker). |

References

-

Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702. [Link]

-

Schaate, A., et al. (2011). Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals. Chemistry – A European Journal, 17(24), 6643-6651. [Link]

-

Wang, Z., et al. (2016). The chemistry of post-synthetic modification of metal–organic frameworks.[2] Chemical Society Reviews, 45, 3912-3940. [Link]

-

Suslick, K. S., et al. (2018). Click Chemistry in Metal-Organic Frameworks. Accounts of Chemical Research, 51(9), 2156-2168. [Link]

Sources

Bio-orthogonal labeling using 4-(but-3-yn-1-yl)phenyl bromide

Application Note: Bio-orthogonal Labeling Strategy Using 4-(but-3-yn-1-yl)phenyl bromide

Executive Summary

This guide details the application of 4-(but-3-yn-1-yl)phenyl bromide as a bifunctional pharmacophore linker for chemoproteomics and drug target identification.[1][2] Unlike direct metabolic probes (e.g., EdU), this compound serves as a modular building block .[2] It enables researchers to convert bioactive small molecules, peptides, or scaffolds into "Click-ready" probes via palladium-catalyzed cross-coupling (utilizing the aryl bromide) while preserving a sterically accessible alkyne handle for subsequent bio-orthogonal ligation (CuAAC).[1][2]

Key Advantages:

-

Steric Insulation: The but-3-yn-1-yl (homopropargyl) chain provides a flexible spacer (

linker) between the phenyl ring and the alkyne, reducing steric hindrance during the Click reaction compared to direct ethynyl-phenyl analogs.[1][2] -

Synthetic Versatility: The aryl bromide moiety is compatible with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing attachment to diverse drug scaffolds.[2]

-

Bio-orthogonality: The terminal alkyne is inert to native biological nucleophiles but reacts rapidly with azides under copper catalysis.[2]

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 4-(but-3-yn-1-yl)phenyl bromide |

| Functional Groups | Aryl Bromide (Synthetic Handle), Terminal Alkyne (Click Handle) |

| Molecular Weight | ~209.08 g/mol (Calculated based on structure) |

| Solubility | High in DMSO, DMF, DCM, Methanol.[1][2] Low in water.[1][2] |

| Stability | Stable at -20°C. Avoid prolonged exposure to light/air (oxidation of alkyne).[1][2] |

| Hazards | Irritant.[1][2] Handle with standard PPE (gloves, goggles, fume hood).[2] |

Storage Protocol: Store neat at -20°C under inert atmosphere (Argon/Nitrogen). Prepare DMSO stock solutions (e.g., 100 mM) immediately prior to use to prevent alkyne degradation.[2]

Strategic Workflow: From Synthesis to Labeling

The utility of this compound relies on a two-stage workflow: Probe Synthesis (Chemical Lab) followed by Bio-orthogonal Labeling (Biological Assay).[1][2]

Figure 1: Strategic workflow for converting a scaffold into a functional probe using the bifunctional linker.

Protocol 1: Probe Synthesis (Installation of the Linker)

Objective: Attach the linker to a drug scaffold containing a boronic acid (Suzuki) or amine (Buchwald) to create the "Alkyne-Probe".[1][2]

Context: The aryl bromide is the reactive site.

-

Scenario A (Suzuki Coupling): Target has a boronic acid/ester.[1][2][3]

-

Scenario B (Buchwald-Hartwig): Target has a secondary amine.[1][2]

Representative Procedure (Suzuki-Miyaura Coupling)

Use this if your drug scaffold has an available aryl boronic acid.[1][2]

Reagents:

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)[2]

-

Base:

(3.0 equiv)

Steps:

-

Setup: In a microwave vial or round-bottom flask, combine the Target Scaffold, Linker, and Base.

-

Purge: Seal and purge with Nitrogen/Argon for 5 minutes.

-

Catalyst: Add Pd catalyst quickly under inert flow.

-

Solvent: Add degassed solvent mixture via syringe.

-

Reaction: Heat to 80-100°C for 2-12 hours (monitor by TLC/LC-MS).

-

Checkpoint: Look for the disappearance of the bromide starting material and the mass shift corresponding to the coupled product.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography.

Protocol 2: Bio-orthogonal Labeling (CuAAC)

Objective: React the Alkyne-Probe (now bound to proteins in lysate or cells) with an Azide-Reporter (e.g., Azide-Cy5 or Azide-Biotin).

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a stable triazole linkage.[1][2]

Figure 2: Simplified CuAAC Catalytic Cycle.[1][2]

Step-by-Step Click Protocol (Lysate Labeling)

Materials:

-

Lysate: Proteome treated with Alkyne-Probe (1–2 mg/mL protein conc).[1][2]

-

Capture Reagent: Azide-Biotin or Azide-Fluorophore (100 µM stock in DMSO).[1][2]

-

Catalyst:

(50 mM aqueous stock).[1][2] -

Ligand: THPTA or TBTA (10 mM stock in DMSO/Water). THPTA is recommended for biological compatibility.

-

Reducing Agent: Sodium Ascorbate (100 mM aqueous stock, freshly prepared ).[1][2]

Procedure:

-

Preparation: Aliquot 50 µL of lysate into 1.5 mL tubes.

-

Click Mix Assembly: Add reagents in the following strict order to prevent copper precipitation:

-

Incubation: Vortex briefly and incubate at Room Temperature for 1 hour in the dark.

-

Termination: Stop reaction by adding cold Acetone or Methanol (4 volumes) to precipitate proteins.

-

Wash: Spin down (15,000 x g, 10 min, 4°C). Discard supernatant. Wash pellet 2x with cold Methanol to remove unreacted reagents.[1][2]

-

Re-solubilization: Dissolve pellet in 1x SDS Loading Buffer for SDS-PAGE or Urea buffer for Streptavidin enrichment.

Validation & Troubleshooting

| Issue | Possible Cause | Solution |

| No Signal (Fluorescence) | Inefficient Click Reaction | Ensure Sodium Ascorbate is fresh (yellow = oxidized/bad). Increase Cu/THPTA ratio. |

| High Background | Non-specific Azide binding | Perform a "No Probe" control (DMSO only) to subtract background.[1][2] Wash protein pellets thoroughly.[1][2] |

| Protein Precipitation | Copper toxicity/Instability | Use THPTA ligand (water-soluble) instead of TBTA.[1][2] Lower Cu concentration to 0.5 mM. |

| Probe Synthesis Failed | Dehalogenation of Bromide | Ensure anhydrous conditions during Suzuki coupling. Use mild bases (CsF) if sensitive.[1][2] |

Expert Insight: The homopropargyl group (but-3-yn-1-yl) is less prone to oxidative coupling (Glaser coupling) than terminal phenyl-acetylenes, but always maintain inert atmosphere during the synthesis phase.[1][2] During the Click reaction, the flexibility of the butyl chain allows the copper complex to access the alkyne even if the probe is buried deep within a protein pocket.

References

-

Design of Alkyne-Tagged Probes

-

Click Chemistry Protocols (CuAAC)

- Title: "Bioconjug

-

Source: Sigma-Aldrich (Merck) Application Guide[2]

-

Structural Data (Analogous Compounds)

-

Bio-orthogonal Chemistry Overview

- Title: "Recent developments in bioorthogonal chemistry and the orthogonality within"

- Source: Current Opinion in Chemical Biology (Radboud Repository)

-

URL:[Link]

Sources

Preventing homocoupling during Sonogashira reaction of 1-Bromo-4-(but-3-yn-1-yl)benzene

Subject: Preventing Homocoupling in 1-Bromo-4-(but-3-yn-1-yl)benzene Reactions

Executive Summary

You are working with 1-Bromo-4-(but-3-yn-1-yl)benzene , a bifunctional "AB-type" monomer containing both an aryl bromide and a terminal alkyne. This structure presents a unique "double-threat" for side reactions:

-

Glaser Homocoupling: Oxidative dimerization of the alkyne terminus (

).[1] -

Head-to-Tail Oligomerization: Self-reaction where the alkyne of one molecule reacts with the bromide of another.

This guide focuses on the primary request: Preventing Homocoupling (Glaser Coupling) , while providing strategies to manage the oligomerization risk.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction mixture turns blue/green rapidly, and yield is low. What is happening?

Diagnosis: This is the hallmark of Glaser Coupling mediated by Copper(II).

The Cause: Standard Sonogashira conditions use CuI as a co-catalyst.[2][3][4] In the presence of trace Oxygen (

-

Immediate: Switch to a Copper-Free protocol (See Protocol B).

-

Optimization: If you must use Copper, you need "Gold Standard" degassing (Freeze-Pump-Thaw). Sparging with nitrogen is often insufficient for sensitive substrates.

Q2: I am trying to couple the Aryl Bromide end with an external alkyne, but the substrate is reacting with itself.

Diagnosis: You are experiencing Head-to-Tail Oligomerization . The Cause: The Palladium catalyst does not distinguish between the "external" alkyne you added and the "internal" alkyne on your substrate. The Fix:

-

Protection Strategy: You cannot leave the terminal alkyne exposed if you intend to react the bromide end. You must protect the alkyne (e.g., TMS-protection) before attempting the cross-coupling.

-

Alternative: If protection is impossible, use a slow addition of the external alkyne (to keep its concentration high relative to the substrate) and use a catalyst with high selectivity for the external partner (steric control).

Q3: Can I run this reaction without Copper to stop the homocoupling?

Answer: Yes, and for this specific substrate, it is highly recommended . Why: While Copper accelerates the reaction by forming a copper-acetylide, it is the primary driver of homocoupling.[2] Modern Pd-catalysts (bulky phosphines) can perform the cycle without Copper, effectively eliminating the Glaser pathway.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to shut down the "Glaser Cycle" (Red) and the "Oligomerization" (Orange) to favor the "Cross-Coupling" (Green).

Caption: Figure 1. Competing reaction pathways for bifunctional alkyne-bromide substrates. Elimination of CuI blocks the red pathway.

Part 3: Recommended Protocols

Protocol A: The "Copper-Free" Method (Recommended)

Eliminates Glaser coupling by removing the copper catalyst entirely.

Reagents:

-

Substrate: 1-Bromo-4-(but-3-yn-1-yl)benzene (1.0 equiv)

-

Coupling Partner: (e.g., Aryl Iodide) (1.1 equiv)

-

Catalyst:

(2-3 mol%) -

Base: Pyrrolidine or Piperidine (3.0 equiv) - Acts as both base and ligand.

-

Solvent: DMF or DMAc (Degassed)

Step-by-Step:

-

Charge: Add Pd catalyst, Substrate, and Coupling Partner to a reaction vial.

-

Seal & Purge: Cap the vial and purge with Argon for 5 minutes.

-

Solvent Add: Add degassed DMF and the Amine base via syringe.

-

Heat: Heat to 60-80°C . (Note: Copper-free reactions require higher temperatures than Cu-catalyzed ones because the transmetallation step is slower).

-

Monitor: Check TLC/LCMS. The absence of Cu prevents the formation of the diyne impurity.

Protocol B: "Freeze-Pump-Thaw" Degassing (If Copper is Mandatory)

If you must use Copper (e.g., for reactivity reasons), you must remove Oxygen to <10 ppm.

-

Freeze: Place your solvent/reaction mixture (in a Schlenk flask) into liquid nitrogen until solid.

-

Pump: Open the flask to high vacuum (0.1 mmHg) for 10-15 minutes.

-

Thaw: Close the flask, remove from

, and thaw in a warm water bath. Do not open to air.[3] -

Repeat: Perform this cycle 3 times .

-

Backfill: Backfill with high-purity Argon.

Part 4: Data & Comparison

Table 1: Comparison of Homocoupling Prevention Strategies

| Strategy | Effectiveness against Glaser | Reaction Rate | Complexity | Best For... |

| Copper-Free | High (99%) | Slower (requires heat) | Low | Most standard couplings. |

| Inert Sparging | Low to Medium | Fast | Low | Robust substrates only. |

| Freeze-Pump-Thaw | High | Fast | High | Cu-catalyzed reactions. |

| Slow Addition | Medium | Variable | Medium | Preventing oligomerization. |

| TMS Protection | Complete (100%) | N/A (Requires extra steps) | High | Reacting the Br-end first. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5][6][7] Chemical Reviews, 107(3), 874-922.

- Authoritative review covering the mechanism of Glaser coupling side-reactions.

-

Gelman, D., & Buchwald, S. L. (2003).[8] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper-Free Catalyst System. Angewandte Chemie International Edition, 42(48), 5993-5996.

- Seminal paper on Copper-free conditions to prevent side reactions.

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[7][9] Angewandte Chemie International Edition, 39(15), 2632-2657.

- Detailed discussion on oxidative alkyne coupling (Glaser/Eglinton) mechanisms.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of 1-Bromo-4-(but-3-yn-1-yl)benzene

System Status: 🟢 OPERATIONAL Ticket ID: PUR-765906-85-2 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Compound Profile

User Query: Optimization of column chromatography for 1-Bromo-4-(but-3-yn-1-yl)benzene (CAS: 765906-85-2).

Compound Analysis:

-

Structure: A lipophilic benzene ring substituted with a bromine atom (position 1) and a but-3-yn-1-yl chain (position 4).

-

Chromatographic Behavior: Highly non-polar. The terminal alkyne adds slight polarity and π-acidity, while the bromine atom increases lipophilicity.

-

Primary Risks:

-

Co-elution: Difficult to separate from non-polar starting materials (e.g., 1,4-dibromobenzene or 4-bromobenzyl derivatives).

-

Metal Contamination: If synthesized via Sonogashira coupling, residual Pd/Cu can cause "streaking" and catalyze degradation on the column.

-

Acid Sensitivity: Terminal alkynes can undergo hydration to ketones on highly acidic silica gel.

-

Pre-Purification Protocol (Mandatory)

WARNING: Do not load the crude reaction mixture directly onto the column if metal catalysts (Pd/Cu) were used. Residual metals bind to the alkyne and silica, causing broad smears and yield loss.

Step 1: Metal Scavenging & Workup

Before chromatography, ensure the crude oil is free of paramagnetic metals.

| Method | Reagent | Procedure | Target |

| Aqueous Wash | Sat. NH₄Cl + EDTA | Wash organic layer 3x. The ammonia/EDTA complex sequesters Copper(II). | Copper residues |

| Scavenger | SiliaMetS® Thiol or TMT | Stir crude oil in solvent with scavenger resin for 2 hours, then filter. | Palladium/Copper |

| Filtration | Celite® | Filter crude through a 2cm pad of Celite to remove colloidal metal blacks. | Particulates |

Step 2: TLC Optimization Strategy

Do not rely solely on Hexane/Ethyl Acetate. The separation factor (

-

Standard System: 100% Hexanes

5% EtOAc/Hexanes. -

Alternative System (Recommended): 100% Hexanes

10-20% Toluene/Hexanes.-

Why? Toluene interacts differently with the bromobenzene moiety compared to the aliphatic alkyne chain, often resolving "overlapping" spots that EtOAc cannot separate.

-

Standard Operating Procedure (SOP)

Workflow Visualization

The following diagram outlines the critical decision path for purifying this specific alkyne.

Caption: Decision matrix for purification, emphasizing metal removal and solvent selection logic.

Detailed Protocol

Stationary Phase: Silica Gel 60 (40–63 µm). Loading: Dry loading is preferred. Adsorb crude oil onto silica (ratio 1:3 crude:silica) using DCM, then evaporate to a free-flowing powder.

Gradient Table: Assumes a 10g column for 100-200mg crude.

| Time (CV*) | % Solvent B (EtOAc) | Solvent A (Hexanes) | Notes |

| 0–3 | 0% | 100% | Elute non-polar impurities (e.g., mineral oil, dibromobenzene). |

| 3–10 | 0% | 100% | Shallow gradient is critical. Product likely elutes here. |

| 10–15 | 2% | 98% | Flush remaining polar byproducts. |

| 15+ | 100% | 0% | Column wash. |

*CV = Column Volume

Troubleshooting & FAQs

Issue 1: "My product is streaking/tailing on the column."

Diagnosis:

-

Residual Metals: Copper or Palladium is coordinating with the alkyne and the silica.

-

Acidic Silica: The terminal alkyne proton is interacting with silanols.

Solution:

-

Immediate: Add 1% Triethylamine (Et3N) to your mobile phase solvents. This neutralizes the silica and breaks weak metal-coordination bonds.

-

Prevention: Re-wash the crude with saturated aqueous Ammonium Chloride (

) before loading.

Issue 2: "I cannot separate the product from the starting material."

Diagnosis: Both compounds are highly lipophilic. Hexane/EtOAc lacks the "selectivity" to discriminate between them based solely on polarity.

Solution: Switch to Hexanes/Dichloromethane (DCM) or Hexanes/Toluene .

-

Protocol: Run a gradient from 100% Hexanes to 20% DCM in Hexanes. The chlorinated solvent interacts differently with the polarizability of the bromine atom, often increasing the

.

Issue 3: "I can't see the spots on TLC."

Diagnosis: While the benzene ring absorbs UV at 254nm, low concentrations can be faint.

Solution: Use a Permanganate (KMnO₄) stain.[1][2][3]

-

Mechanism:[3][4][5] KMnO₄ oxidizes the alkyne triple bond, appearing as a bright yellow spot on a purple background. This is specific to the alkyne and will help distinguish it from non-alkyne impurities like 1,4-dibromobenzene (which will not stain).

References

-

TLC Stains & Visualization

- Source: LibreTexts Chemistry.

-

URL:[Link]

-

Metal Removal Strategies

- Source:Organic Process Research & Development.

-

URL:[Link]

-

Compound Data (1-Bromo-4-(but-3-yn-1-yl)benzene)

- Source: PubChem Labor

-

URL:[Link]

-

Chromatography Troubleshooting

- Source: University of Rochester, Department of Chemistry.

-

URL:[Link]

Sources

Optimizing yield for 1-Bromo-4-(but-3-yn-1-yl)benzene cross-coupling

Subject: Optimization & Troubleshooting Guide for Cross-Coupling Applications

Document ID: TS-LINKER-04B Last Updated: February 13, 2026 Status: Active[1]

Executive Summary & Molecule Profile

User Context: You are utilizing 1-Bromo-4-(but-3-yn-1-yl)benzene (CAS: 765906-85-2) as a bifunctional linker. The Challenge: This substrate presents a classic Chemoselectivity Paradox . It contains two reactive handles:

-

Aryl Bromide (Ar-Br): Electrophile for Suzuki, Heck, or Buchwald-Hartwig couplings.[1]

-

Terminal Alkyne (C≡C-H): Nucleophile for Sonogashira coupling or Click chemistry (CuAAC).[1]

Core Risk: Under standard cross-coupling conditions, this molecule is prone to uncontrolled oligomerization (Head-to-Tail coupling) or Glaser homocoupling (Tail-to-Tail), leading to tar-like byproducts and low yields.[1]

Decision Matrix: Select Your Workflow

Before proceeding, identify your target reaction.[1] The optimization strategy depends entirely on which end of the molecule you intend to react.

Figure 1: Chemoselectivity decision tree for bifunctional linker optimization.

Scenario A: Reacting the Aryl Bromide (Suzuki Coupling)

Goal: Couple the Ar-Br with a Boronic Acid while leaving the Alkyne intact.

The Problem: Catalyst Poisoning

Terminal alkynes can coordinate strongly to Pd(0), acting as a "poison" that slows down the oxidative addition of the Ar-Br. They can also undergo hydroboration or hydropalladation side reactions.[1]

Optimized Protocol (High Yield)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[1]

-

Why: SPhos (Buchwald Ligand) is bulky and electron-rich.[1] It facilitates the oxidative addition of the Ar-Br faster than the alkyne can interfere.

-

-

Base: K₃PO₄ (3.0 equiv).[1]

Troubleshooting Table: Suzuki Coupling

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Alkyne poisoning the Catalyst.[1] | Switch to Pd-XPhos G3 precatalyst. The precatalyst ensures active Pd(0) generation without initial inhibition. |

| "Double" Coupling | Alkyne reacting (Sonogashira-type).[1][2][3][4] | Remove Copper traces! Ensure glassware is acid-washed.[1] Even ppb levels of Cu can trigger alkyne coupling. |

| Reduction of Ar-Br | Hydrodehalogenation.[1] | Use 1,4-Dioxane instead of alcohols (isopropanol/ethanol) as solvent to prevent hydride transfer.[1] |

Scenario B: Reacting the Alkyne (Sonogashira Coupling)

Goal: Couple the Alkyne with an external Aryl Halide.

The Problem: The "Head-to-Tail" Polymerization

Since your substrate has both an Ar-Br and an Alkyne, it can react with itself.[1]

-

Reaction A (Desired): Substrate-Alkyne + External-Ar-I[1]

-

Reaction B (Undesired): Substrate-Alkyne + Substrate-Ar-Br (Oligomerization)[1]

Optimized Protocol (Chemoselective)

To succeed, you must exploit the Reactivity Gap . Aryl Iodides react ~100x faster than Aryl Bromides.[1]

-

Partner: Must be an Aryl Iodide (Ar-I).[1] If you use an Ar-Br partner, selectivity will be lost.[1]

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%) + CuI (1 mol%).[1]

-

Condition: Room Temperature (25 °C).

-

Why: At RT, Pd reacts with Ar-I rapidly. The activation energy for the Ar-Br (your substrate's other end) is not reached, preventing self-polymerization.[1]

-

-

Addition: Add the Substrate (Alkyne) slowly to the mixture of Catalyst + Partner (Ar-I). Keep the alkyne concentration low relative to the partner.

Critical Failure Mode: Glaser Coupling

Symptom: You observe a new spot on TLC that is non-polar and highly fluorescent.[1] Mass spec shows a dimer [M+M-2H]. Diagnosis: Oxidative homocoupling of the alkyne (Glaser-Hay).[5]

Figure 2: Mechanism of Glaser Homocoupling side-reaction.[1]

Corrective Actions:

-

Degassing is Non-Negotiable: Sparge solvents with Argon for 20 mins.[1] Balloon pressure is insufficient; use a Schlenk line.

-

Copper-Free Variant: If Glaser coupling persists, switch to a Copper-Free Sonogashira :

FAQ: Technical Support

Q: Can I use a TMS-protected version of this molecule? A: Yes, and it is highly recommended. If you are struggling with yields, synthesize 1-Bromo-4-(4-(trimethylsilyl)but-3-yn-1-yl)benzene .[1]

-

Advantage: The TMS group completely blocks the alkyne, allowing you to perform harsh Suzuki couplings on the Ar-Br end without side reactions.

-

Deprotection: Removal is quantitative with K₂CO₃/MeOH or TBAF at room temperature after the cross-coupling is finished.

Q: My reaction turns black immediately. Is the catalyst dead? A: Yes. Immediate precipitation of "Pd black" indicates ligand dissociation.

-

Cause: The terminal alkyne might be coordinating to the Pd and displacing the phosphine ligands.

-

Fix: Increase ligand loading (L:Pd ratio of 4:1) or use a palladacycle precatalyst (e.g., XPhos Pd G2) which is more robust against displacement.[1]

Q: How do I purify the product from the homocoupled dimer? A: The Glaser dimer is structurally very similar but significantly more non-polar.

-

Tactic: Use Silver Nitrate (AgNO₃) impregnated silica gel (10% w/w).[1] Terminal alkynes interact with Ag+, slowing their elution, while the internal alkyne (dimer) elutes fast. Note: This separates unreacted starting material from the dimer.

References & Authority

-

Chemoselective Cross-Coupling: Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Phenylboronic Acids.[1] Angewandte Chemie International Edition, 42(48), 5993–5996.[1] [1]

-

Copper-Free Sonogashira: Gelman, D., & Buchwald, S. L. (2003).[1] A General and Efficient Copper-Free Sonogashira Reaction Catalyzed by Amines.[1] Organic Letters, 5(17), 3131–3134.[1]

-

Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition, 39(15), 2632–2657.[1]

-

Alkyne Poisoning Mechanisms: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1]

Sources

- 1. PubChemLite - 1-bromo-4-(but-3-yn-1-yl)benzene (C10H9Br) [pubchemlite.lcsb.uni.lu]

- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 3. Cross-Coupling Between Aryl Halides and Aryl Alkynes Catalyzed by an Odd Alternant Hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 5. books.rsc.org [books.rsc.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

Technical Support Center: Efficient Removal of Copper Catalyst Residues from 1-Bromo-4-(but-3-yn-1-yl)benzene Products